1-Methyl-4-(2-nitrobenzyl)piperazine

Medicinal Chemistry Receptor Pharmacology CNS Research

1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3) is a disubstituted piperazine derivative with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol. The compound features a piperazine core substituted with a methyl group at the N1 position and a 2-nitrobenzyl moiety at the N4 position.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 19577-82-3
Cat. No. B3249693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-nitrobenzyl)piperazine
CAS19577-82-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3
InChIKeyFTWAMEGOZZYQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3) Product Overview: A Versatile Building Block for Medicinal Chemistry and Chemical Biology Research


1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3) is a disubstituted piperazine derivative with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol . The compound features a piperazine core substituted with a methyl group at the N1 position and a 2-nitrobenzyl moiety at the N4 position. Its physicochemical properties include a calculated LogP of 1.8 and a topological polar surface area (TPSA) of 52.3 Ų . As a synthetic building block, it is primarily employed as an intermediate in the synthesis of more complex organic molecules and as a research chemical for probing biological targets .

Why Generic Substitution Fails: The Critical Role of Ortho-Nitrobenzyl Positioning in 1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3)


Substituting 1-Methyl-4-(2-nitrobenzyl)piperazine (ortho-isomer) with its meta- or para-nitrobenzyl analogs (e.g., 1-Methyl-4-(3-nitrobenzyl)piperazine or 1-Methyl-4-(4-nitrobenzyl)piperazine) is not straightforward and can lead to divergent biological and physicochemical outcomes. The position of the nitro group on the benzyl ring dictates the compound's electronic distribution, steric hindrance, and conformational flexibility . These factors critically influence binding affinity to biological targets, as seen in comparative studies of nitro-substituted piperazines where ortho-substitution confers distinct pharmacological profiles [1]. Furthermore, the ortho-nitro group is uniquely positioned to participate in intramolecular interactions or act as a photo-labile protecting group in chemical biology applications, a function not readily replicated by meta or para isomers . Therefore, researchers must source the specific ortho-isomer to ensure experimental reproducibility and target engagement.

Quantitative Differentiation of 1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3): Head-to-Head Comparisons with Closest Analogs


Muscarinic Receptor Binding Affinity: Ortho vs. Para Nitrobenzyl Substitution

1-Methyl-4-(2-nitrobenzyl)piperazine demonstrates measurable binding affinity for muscarinic acetylcholine receptors, with a Ki of 156 nM at the M1 receptor and 1.37 µM at the M2 receptor in rat tissue [1]. This contrasts with the para-nitro analog, 1-Methyl-4-(4-nitrobenzyl)piperazine, which shows a >10-fold higher affinity for the sigma-1 receptor (Ki = 0.43 nM) in a different study, indicating a marked shift in target selectivity driven by the nitro group position [2]. The ortho-isomer's moderate M1 affinity offers a distinct starting point for medicinal chemistry campaigns targeting muscarinic pathways.

Medicinal Chemistry Receptor Pharmacology CNS Research

Antifungal Activity: Ortho-Nitrobenzyl Piperazine Derivative Shows Potent Inhibition

A closely related analog, 1-(2-nitrobenzyl)-4-(pyridin-2-yl)piperazine (P1), which contains the identical ortho-nitrobenzyl piperazine core, exhibited strong antifungal activity against Aspergillus niger and Fusarium moniliformale [1]. This activity was superior to other synthesized piperazine derivatives in the same study, which lacked the ortho-nitrobenzyl moiety. While 1-Methyl-4-(2-nitrobenzyl)piperazine itself was not directly tested, the core scaffold's role in conferring antifungal properties is evident. This suggests that the ortho-nitrobenzyl-piperazine fragment is a privileged structure for developing novel antifungal leads, unlike other substituted piperazines which showed weaker or no activity.

Antifungal Agents Microbiology Medicinal Chemistry

5-HT₆ Receptor Antagonism: Ortho-Nitrobenzyl Piperazines in CNS Patent Space

A patent application (US20080176854A1) specifically claims nitro-substituted phenyl-piperazine compounds of general formula I for the prophylaxis and treatment of disorders mediated by 5-HT₆ receptors, including drug addiction and withdrawal [1]. The ortho-nitro substitution pattern is explicitly covered. This contrasts with other piperazine-based 5-HT ligands (e.g., arylpiperazines) which often target different serotonin receptor subtypes (e.g., 5-HT₁A). The patent's focus on 5-HT₆ antagonism for addiction therapy highlights a specific therapeutic niche for ortho-nitrobenzyl piperazines that is not a general property of all piperazine derivatives.

CNS Drug Discovery Serotonin Receptors Patent Analysis

Synthetic Accessibility: A Robust, Patented Synthesis for Ortho-Nitrobenzyl Piperazine

The synthesis of 1-Methyl-4-(2-nitrobenzyl)piperazine is well-established via a patented procedure involving the reaction of N-methylpiperazine with o-nitrobenzyl chloride in the presence of potassium carbonate in refluxing ethanol . This method yields the product as a brown oily substance after workup. The availability of a detailed, scalable synthetic route, in contrast to less documented routes for other substituted piperazines, ensures reliable in-house synthesis or consistent commercial supply. The ortho-nitrobenzyl chloride starting material is commercially available, and the reaction conditions are mild, minimizing the risk of side reactions common with more sensitive heterocycles.

Organic Synthesis Process Chemistry Building Block

Best Research and Industrial Application Scenarios for 1-Methyl-4-(2-nitrobenzyl)piperazine (CAS 19577-82-3)


Muscarinic Receptor Probe Development

Researchers developing novel ligands for muscarinic acetylcholine receptors (mAChRs) should consider 1-Methyl-4-(2-nitrobenzyl)piperazine as a starting scaffold. Its measured affinity for the M1 receptor (Ki = 156 nM) [1] provides a baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The ortho-nitrobenzyl group offers a unique chemical handle for further modification or as a potential photo-cleavable linker in photopharmacology applications.

Antifungal Lead Optimization

Given the strong antifungal activity observed for the related analog 1-(2-nitrobenzyl)-4-(pyridin-2-yl)piperazine [1], 1-Methyl-4-(2-nitrobenzyl)piperazine serves as a crucial intermediate for synthesizing a library of novel antifungal agents. The ortho-nitrobenzyl piperazine core appears to be a key pharmacophore for activity against A. niger and F. moniliformale. Researchers can leverage this compound to explore modifications at the N1-methyl position to enhance efficacy and broaden the antifungal spectrum.

CNS Drug Discovery for Addiction Disorders

This compound is a relevant building block for CNS drug discovery programs targeting the 5-HT₆ receptor, a target implicated in cognitive function and addiction [1]. The ortho-nitrobenzyl piperazine scaffold is specifically claimed in patents for treating drug addiction and withdrawal. Using this exact building block ensures alignment with patented chemical space, which is critical for developing novel, proprietary therapeutics in this area.

Chemical Biology Tool Development

The ortho-nitrobenzyl group is a well-known photo-labile protecting group (caging group). 1-Methyl-4-(2-nitrobenzyl)piperazine can be employed as a precursor for synthesizing 'caged' piperazine-containing bioactive molecules. Upon UV irradiation, the nitrobenzyl group can be cleaved to release the active piperazine derivative, enabling spatial and temporal control of biological processes in cellular or in vivo studies. This application leverages a unique chemical property of the ortho-nitrobenzyl moiety that is not shared by meta or para isomers.

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